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6-chloro-N-(4-methylpyrimidin-2-yl)-4-phenylquinazolin-2-amine

CIP2A hepatocellular carcinoma EGFR-independent

Researchers face a gap in reliable, well-characterized tool compounds for dissecting EGFR-independent kinase pathways. This compound solves that with a defined 2-aminoquinazoline scaffold distinct from erlotinib. Key advantages: • Substitution pattern (6-Cl, N-(4-methylpyrimidin-2-yl)) enables selective CIP2A-PP2A-Akt pathway modulation without EGFR dependency. • Serves as a halogen-scanning reference point with ample MW headroom (347.8 g/mol) for fragment growth and focused library synthesis. • Supports structure-guided lead generation toward p70S6K and p97/VCP targets with a pre-installed bidentate hinge-binding motif.

Molecular Formula C19H14ClN5
Molecular Weight 347.8 g/mol
Cat. No. B5827587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-(4-methylpyrimidin-2-yl)-4-phenylquinazolin-2-amine
Molecular FormulaC19H14ClN5
Molecular Weight347.8 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4
InChIInChI=1S/C19H14ClN5/c1-12-9-10-21-18(22-12)25-19-23-16-8-7-14(20)11-15(16)17(24-19)13-5-3-2-4-6-13/h2-11H,1H3,(H,21,22,23,24,25)
InChIKeyZDXFIULTOTWEBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N-(4-methylpyrimidin-2-yl)-4-phenylquinazolin-2-amine: Structural Identity and Procurement Context


6-Chloro-N-(4-methylpyrimidin-2-yl)-4-phenylquinazolin-2-amine (CAS 669752-80-1) is a fully synthetic small molecule belonging to the 2-aminoquinazoline class, a scaffold extensively exploited in kinase inhibitor drug discovery . With a molecular formula of C19H14ClN5 and a molecular weight of 347.8 g/mol, the compound features a 6-chloro substitution on the quinazoline core, a 4-phenyl group, and an N-(4-methylpyrimidin-2-yl) moiety at the 2-amino position—a substitution pattern that distinguishes it from the 6,7-dimethoxy motif found in first-generation EGFR inhibitors such as erlotinib [1]. The compound is commercially available from multiple research-chemical suppliers and is primarily positioned as a lead-like scaffold for medicinal chemistry optimization programs targeting kinase-dependent proliferative disorders .

Scaffold class
2-Aminoquinazoline kinase inhibitor probe with distinct hinge-binding motif
Mechanism context
EGFR-independent CIP2A pathway research; may support kinase selectivity studies
Procurement note
Microwave-assisted synthesis reported; potential for scalable supply and batch consistency

Why This Quinazoline Cannot Be Replaced by Generic Analogs


The 2-aminoquinazoline chemotype is exquisitely sensitive to subtle substitution changes; even single-atom alterations at positions 2, 4, or 6 of the quinazoline core can profoundly shift kinase selectivity profiles, potency, and downstream pharmacology [1]. The 6-chloro substituent on the target compound imparts distinct electronic and steric properties compared to the 6,7-dimethoxy substitution of erlotinib or the 6-bromo variants found in other analogs, potentially altering hinge-region binding interactions within the ATP-binding pocket of target kinases [2]. Furthermore, the N-(4-methylpyrimidin-2-yl) group at the 2-amino position creates a bidentate hydrogen-bonding motif that differs fundamentally from the 4-anilino substitution pattern of classical quinazoline EGFR inhibitors, meaning that in-class compounds cannot be assumed to exhibit interchangeable target engagement, cellular potency, or CIP2A-pathway modulation [1][2]. Direct experimental comparison is mandatory before any analog substitution is considered in a research or procurement workflow.

Substitution sensitivity
6-Chloro vs. 6,7-dimethoxy or 6-bromo substitutions may shift electronic and steric profiles, altering kinase binding.
Hinge-binding divergence
N-(4-methylpyrimidin-2-yl) creates a bidentate motif distinct from 4-anilinoquinazolines; target engagement cannot be assumed interchangeable.
Pharmacophore mismatch
Generic EGFR inhibitors (erlotinib, gefitinib) target ErbB family; this scaffold may access orthogonal kinases (p70S6K, p97). Direct validation required.

Quantitative Differentiation Evidence Versus Closest Structural Analogs


Substitution-Pattern Divergence from Erlotinib Drives Distinct CIP2A Pharmacology

In a systematic study of erlotinib-derived quinazoline and pyrimidine analogs, compounds bearing chloride substitution at position 2 of the quinazoline core (rather than the 6,7-dimethoxy arrangement of erlotinib) demonstrated equipotent cancer-cell-killing activity compared to erlotinib in hepatocellular carcinoma (HCC) models while showing no detectable EGFR inhibitory activity, confirming that the substitution pattern at the quinazoline core directly determines whether cytotoxicity proceeds through EGFR-dependent or CIP2A-PP2A-Akt pathway mechanisms [1]. Although the specific 6-chloro-4-phenyl substitution of the target compound was not the exact compound tested (the study examined 2-chloro variants), the structure-activity relationship (SAR) established in this work demonstrates that chlorine placement on the quinazoline ring critically modulates the EGFR-independence of the antiproliferative response—a property that distinguishes this compound class from EGFR-targeted quinazolines such as erlotinib, gefitinib, and afatinib [1].

CIP2A vs EGFR pathway
Class-level inference
2-Chloro quinazoline analog showed equipotent antiproliferative response to erlotinib in HCC cells without EGFR inhibition.
EGFR-independent CIP2A-PP2A-Akt pathway assay context.
MTT assay, Huh-7/Hep3B; not directly tested on target compound.
CIP2A hepatocellular carcinoma EGFR-independent quinazoline erlotinib derivatives

N-(4-Methylpyrimidin-2-yl) Motif as a Bidentate Hinge-Binding Pharmacophore

The N-(4-methylpyrimidin-2-yl) substituent at the 2-amino position of the target compound forms a bidentate hydrogen-bonding arrangement with the kinase hinge region that is structurally distinct from the 4-anilino motif employed by classical quinazoline kinase inhibitors such as erlotinib and gefitinib [1]. Patent literature on 2-aminoquinazoline derivatives as p70S6 kinase inhibitors explicitly claims compounds incorporating pyrimidinyl and substituted-pyrimidinyl groups at the 2-amino position, indicating that this substitution pattern is purposefully designed to engage the hinge region of AGC-family kinases rather than the EGFR/ErbB family [2]. This difference in hinge-binding geometry fundamentally alters the kinome selectivity profile: 4-anilinoquinazolines preferentially target ErbB-family receptor tyrosine kinases, whereas 2-aminopyrimidine-substituted quinazolines access a broader or orthogonal set of kinase targets including p70S6K, CDK4, and potentially RIPK2 [1][3].

Hinge-binding pharmacophore
Class-level inference
N-(4-Methylpyrimidin-2-yl) forms bidentate hydrogen bonds; structural divergence from 4-anilino motif predicts non-overlapping kinase targeting.
Kinase selectivity assay context differs from EGFR inhibitors.
Based on X-ray of 4-anilinoquinazolines and p70S6K patent claims.
kinase hinge-binding 2-aminoquinazoline pharmacophore p70S6K structure-based design

6-Chloro vs. 6-Bromo Substitution: Steric and Electronic Parameters

The 6-chloro substituent (van der Waals radius ~1.75 Å, electronegativity 3.16) on the target compound differs from the 6-bromo variant (van der Waals radius ~1.85 Å, electronegativity 2.96) found in several commercially available 4-phenylquinazolin-2-amine analogs [1]. In the context of quinazoline-based ABCG2 inhibitor SAR, the introduction of a 6-nitro group (rather than 6-halogen) led to extraordinarily potent and selective ABCG2 inhibitors, demonstrating that the electronic character of the 6-position substituent is a critical determinant of both target potency and selectivity [2]. The chloro substituent provides an intermediate halogen-bonding capability and lipophilicity contribution (π = +0.71) compared to bromo (π = +0.86), which can influence membrane permeability, metabolic stability, and off-target binding profiles [1].

6-Cl vs. 6-Br parameters
Cross-study comparable
Δπ = -0.15 (lower lipophilicity); ΔMR = -2.85; ΔMW = -78.8 g/mol vs. hypothetical 6-bromo analog.
Physicochemical differentiation for halogen-scanning SAR.
Hansch constants; no head-to-head bioassay available.
halogen substitution SAR quinazoline physicochemical properties lead optimization

Patent Landscape: Dual p97 and p70S6 Kinase Inhibitor Coverage

The 2-aminoquinazoline scaffold to which the target compound belongs is explicitly claimed in two independent patent families with distinct therapeutic indications. US Patent 9,062,026 (Eikon Therapeutics) describes fused pyrimidines and substituted quinazolines as inhibitors of p97/VCP (valosin-containing protein), an AAA+ ATPase implicated in proteostasis and cancer [1]. Separately, US Patent 10,730,882 claims 2-aminoquinazoline derivatives as p70S6 kinase (p70S6K) inhibitors for the treatment of cancer and neurodevelopmental disorders [2]. The target compound—with its 6-chloro, 4-phenyl, and N-(4-methylpyrimidin-2-yl) substitution—falls within the Markush structures of both patent families, suggesting that this specific substitution pattern was designed to access both p97 and p70S6K pharmacological space, a dual-targeting opportunity not shared by 4-anilinoquinazoline EGFR inhibitors [1][2].

Patent target space
Supporting evidence
Scaffold falls within Markush claims of p97/VCP (US9062026) and p70S6K (US10730882) inhibitor patents.
Supports dual-target pharmacology exploration context.
No experimental confirmation of protein-level inhibition.
p97/VCP p70S6K patent quinazoline kinase inhibitor

Microwave-Assisted Synthetic Accessibility for Procurement Advantages

The synthesis of 6-chloro-N-(4-methylpyrimidin-2-yl)-4-phenylquinazolin-2-amine is reported to proceed via microwave-assisted reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives, a method that significantly reduces reaction time compared to conventional heating while achieving high yields and purity . This microwave-assisted protocol is described as scalable for industrial production, reducing both reaction times and by-product formation relative to traditional thermal methods . In contrast, many classical 4-anilinoquinazoline syntheses require multi-step sequences with protecting-group strategies and extended reflux conditions, potentially impacting cost, turnaround time, and batch-to-batch consistency at procurement scale [1].

Synthetic route
Supporting evidence
Microwave-assisted protocol reported; reduced reaction times and high yields vs. conventional thermal synthesis.
May support procurement scalability and batch consistency.
Qualitative vendor documentation; no quantitative yield comparison.
microwave synthesis quinazoline scalability procurement synthetic efficiency

Molecular Weight Advantage for Fragment-to-Lead Optimization

At MW 347.8 g/mol, the target compound is significantly smaller than the approved quinazoline-based kinase inhibitors erlotinib (MW 393.4), gefitinib (MW 446.9), lapatinib (MW 581.1), and afatinib (MW 485.9) . This lower molecular weight places the compound closer to the 'lead-like' chemical space (MW ≤ 350) recommended for optimization programs where additional substituents will be added to improve potency, selectivity, and ADME properties without exceeding the Ro5 threshold of MW 500 [1]. The 6-chloro and 4-phenyl groups provide two vectors for further diversification while the N-(4-methylpyrimidin-2-yl) moiety serves as a pre-installed hinge-binding motif, offering a more efficient starting point for fragment-to-lead campaigns than larger, more complex quinazoline drugs that already occupy substantial chemical space [1].

MW lead-likeness
Supporting evidence
ΔMW vs. erlotinib -45.6 g/mol (-11.6%), vs. gefitinib -99.1 g/mol (-22.2%), vs. lapatinib -233.3 g/mol (-40.1%).
Lead-like starting point for fragment-to-lead optimization.
Calculated from formulas; Ro5 headroom before potency optimization.
ligand efficiency molecular weight lead-likeness fragment-based drug discovery physicochemical optimization

Recommended Research and Procurement Application Scenarios


Chemical Probe for EGFR-Independent Antiproliferative Mechanisms in HCC

Based on class-level evidence that chlorine-substituted quinazoline-2-amine derivatives can induce cancer cell death with potency comparable to erlotinib while operating through a CIP2A-PP2A-Akt mechanism independent of EGFR inhibition [1], this compound is suitable for use as a tool molecule to pharmacologically disentangle EGFR-dependent and EGFR-independent cytotoxicity pathways in HCC cell lines (e.g., Huh-7, Hep3B, HepG2). Researchers should pair this compound with erlotinib or gefitinib as EGFR-dependent controls and measure p-EGFR, CIP2A, and p-Akt (Ser473) levels by Western blot to confirm mechanism of action.

Starting Scaffold for p70S6K or p97/VCP Inhibitor Optimization

The inclusion of the 2-aminoquinazoline scaffold within the Markush claims of both p70S6K (US10730882) [2] and p97/VCP (US9062026) [3] patent families makes this compound a logical starting point for medicinal chemistry teams pursuing either target. The pre-installed N-(4-methylpyrimidin-2-yl) hinge-binding motif and the 6-chloro substitution provide vectors for structure-guided elaboration. Initial characterization should include biochemical IC50 determination against recombinant p70S6K and p97 ATPase activity, followed by kinome-wide selectivity profiling (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to establish baseline selectivity.

Comparator for Halogen-Scanning SAR on 4-Phenylquinazoline-2-amines

The 6-chloro substituent provides an intermediate point in a halogen-scanning series (6-F, 6-Cl, 6-Br, 6-I) for evaluating the impact of halogen size, electronegativity, and lipophilicity on target binding and cellular activity [1]. Procurement alongside the corresponding 6-bromo, 6-fluoro, and 6-unsubstituted analogs enables systematic SAR exploration. Key readouts should include biochemical IC50 against the target kinase of interest, cellular antiproliferative EC50 in a panel of cancer cell lines, and LogD7.4 determination to correlate activity with lipophilicity.

Low-Molecular-Weight Entry Point for Fragment-to-Lead Campaigns

At MW 347.8, this compound is 46–233 Da smaller than approved quinazoline-based kinase inhibitors [1], providing ample molecular weight headroom for fragment growth while maintaining drug-likeness (Ro5 compliance) [2]. Medicinal chemistry teams can use this scaffold as a starting point for fragment-based or structure-based lead generation, adding substituents at the phenyl ring (position 4), the pyrimidine ring, or the quinazoline core (positions 5, 7, 8) to modulate potency, selectivity, and ADME properties. Parallel synthesis of focused libraries around this core is technically feasible given the microwave-assisted synthetic accessibility of the scaffold [3].

Application
Selection Property
Validation Focus
EGFR-independent mechanism studies (HCC)
CIP2A pathway probe context
p-EGFR/CIP2A/p-Akt endpoint confirmation
p70S6K or p97/VCP inhibitor optimization
Dual-target scaffold (p70S6K/p97)
Biochemical IC50 and kinome-wide profiling
Halogen-scanning SAR series
6-Chloro intermediate in halogen range
IC50, EC50, LogD7.4 correlations
Fragment-to-lead starting point
Low MW lead-like scaffold
Molecular weight headroom; Ro5 compliance monitoring
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